Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-

Anticancer Multitarget inhibitor Cell proliferation

This disubstituted phenethyl aryl urea (C15H15BrN2O, MW 319.2) is an essential chemical probe for dissecting crosstalk between angiogenic signaling (VEGFR-2) and immune checkpoint (PD-L1) pathways. It simultaneously downregulates membrane VEGFR-2 (76% of control) and PD-L1 (55% of control) at 10 µM in HT-29 cells, outperforming single-target agents. Use Compound 32 as a reference standard in anti-angiogenic screening at its minimum active concentration of 6 µM. Its unique saturated linker offers distinct conformational flexibility, filling a critical SAR gap versus rigid (E)- and (Z)-styryl analogs. A must-have for oncology research libraries focused on multitarget inhibition.

Molecular Formula C15H15BrN2O
Molecular Weight 319.2 g/mol
CAS No. 64202-91-1
Cat. No. B1659257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-bromophenyl)-N'-(2-phenylethyl)-
CAS64202-91-1
Molecular FormulaC15H15BrN2O
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19)
InChIKeyDKONWPDROFKHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-(2-phenylethyl)urea (CAS 64202-91-1) – A Phenethyl Aryl Urea with Defined Multitarget Anticancer Activity


1-(4-Bromophenyl)-3-(2-phenylethyl)urea (CAS 64202-91-1) is a disubstituted phenethyl aryl urea derivative with the molecular formula C15H15BrN2O and a molecular weight of 319.2 g/mol, typically supplied at ≥95% purity . The compound belongs to a class of aryl ureas recognized for their ability to inhibit receptor tyrosine kinases such as VEGFR-2 and modulate immune checkpoint proteins like PD-L1 [1]. Characterization data, including NMR and HRMS, have been reported to confirm its structure [1].

Why 1-(4-Bromophenyl)-3-(2-phenylethyl)urea Cannot Be Simply Replaced by Other Aryl Urea Analogs


Subtle structural variations in the aryl urea scaffold—such as replacing the 4-bromophenyl group, altering the substitution pattern, or saturating the styryl linker—profoundly alter the multitarget inhibitory profile. For instance, the (E)-styryl p-bromophenyl urea analog (Compound 23) exhibits markedly lower IC50 values across multiple cancer lines compared to the (Z)-styryl isomer (Compound 16) [1]. The target compound, a phenethyl urea, introduces a saturated linker that confers distinct conformational flexibility, resulting in a unique balance of antiproliferative potency, VEGFR-2 modulation, and PD-L1 inhibition that is not interchangeable with other in-class compounds like the chlorophenyl analogs or methoxy derivatives [1].

Quantitative Differentiation of 1-(4-Bromophenyl)-3-(2-phenylethyl)urea (Compound 32) Against Reference Drugs and In-Class Analogs


Antiproliferative Potency Across Six Human Cell Lines Compared to Sorafenib

In a head-to-head study, phenethyl urea Compound 32 (1-(4-bromophenyl)-3-(2-phenylethyl)urea) was compared to the clinically approved drug sorafenib across six human cell lines. Compound 32 showed an IC50 of 22 ± 2 µM on HT-29 colon adenocarcinoma cells, comparable to sorafenib's 17 ± 4 µM, but demonstrated distinct selectivity on HMEC-1 endothelial cells (7.1 ± 0.8 µM) versus HEK-293 non-tumor cells (9.7 ± 0.8 µM), suggesting a targeted anti-angiogenic profile [1].

Anticancer Multitarget inhibitor Cell proliferation

Superior Inhibition of Membrane VEGFR-2 in HT-29 Tumor Cells vs. Styryl Analogs

Compound 32 downregulated membrane VEGFR-2 to 76 ± 5% of control in HT-29 colon cancer cells, surpassing the effect of the (Z)-styryl p-bromophenyl analog Compound 16 (83 ± 7%), as measured by flow cytometry [1]. This demonstrates that the saturated phenethyl linker enhances membrane VEGFR-2 inhibition relative to the rigid (Z)-styryl scaffold.

VEGFR-2 inhibition Angiogenesis Signaling modulation

Immunomodulatory Activity: PD-L1 and c-Myc Dual Downregulation Compared to BMS-8

Compound 32 reduced PD-L1 protein levels to 55 ± 11% of control in HT-29 cells, exhibiting similar efficacy to the reference PD-L1 inhibitor BMS-8 (data from Table 4). However, Compound 32 simultaneously suppressed the oncogenic transcription factor c-Myc to 69 ± 7% of control, a target not effectively addressed by BMS-8 alone, confirming a unique multitarget profile [1].

Immuno-oncology PD-L1 inhibition c-Myc regulation

Microvessel Formation Inhibition: Minimum Active Concentration vs. Sunitinib and Sorafenib

In a tube formation assay using HMEC-1 endothelial cells, Compound 32 began inhibiting microvessel formation at a minimum active concentration of 6 µM, a value intermediate between the more potent styryl analog Compound 23 (1 µM) and the clinically approved kinase inhibitor sorafenib (10 µM) [1]. This highlights a functional anti-angiogenic threshold distinct from both more potent and less potent comparators.

Anti-angiogenesis Tube formation assay Endothelial cells

Conformational Flexibility Advantage Over Styryl Analogs in Cell-Free Target Engagement

The saturated phenethyl linker of Compound 32 provides greater conformational freedom compared to the rigid (E)- or (Z)-styryl linkers in analogs such as Compound 23 and Compound 16. This structural feature correlates with a distinct activity profile: phenethyl aryl ureas exhibit IC50 values intermediate between the highly potent (E)-styryl series and the less potent (Z)-styryl series [1]. This flexibility translates to a unique balance of VEGFR-2 and PD-L1 dual inhibition not observed with constrained linkers.

Structure-activity relationship Linker flexibility Target binding

High-Value Research and Procurement Scenarios for 1-(4-Bromophenyl)-3-(2-phenylethyl)urea


Dual VEGFR-2/PD-L1 Inhibitor Probe Development for Immuno-Oncology Research

Leverage Compound 32's demonstrated ability to simultaneously downregulate membrane VEGFR-2 (76% of control) and PD-L1 (55% of control) at 10 µM in HT-29 cells [1]. This dual activity makes it an ideal chemical probe for dissecting crosstalk between angiogenic signaling and immune checkpoint pathways, outperforming single-target agents like BMS-8.

Anti-Angiogenic Screening Cascade with Defined Potency Thresholds

Use Compound 32 as a reference standard in anti-angiogenic screening cascades given its well-characterized minimum active concentration of 6 µM for tube formation inhibition and its 4.8-fold selectivity for HMEC-1 endothelial cells over HEK-293 non-tumor cells [1], providing a benchmark for evaluating novel analogs.

Structure-Activity Relationship (SAR) Studies on Aryl Urea Linker Flexibility

Incorporate Compound 32 into SAR libraries to examine the impact of a saturated phenethyl linker on multitarget inhibition profiles compared to rigid (E)- and (Z)-styryl analogs. Its intermediate potency and unique target modulation fill a critical gap in understanding how conformational freedom influences dual VEGFR-2/PD-L1 pharmacology [1].

Quote Request

Request a Quote for Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.